molecular formula C8H8N2 B176525 2-(Methylamino)benzonitrile CAS No. 17583-40-3

2-(Methylamino)benzonitrile

Cat. No. B176525
CAS RN: 17583-40-3
M. Wt: 132.16 g/mol
InChI Key: SHIBMGQAICRHTE-UHFFFAOYSA-N
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Description

“2-(Methylamino)benzonitrile” is a chemical compound with the molecular formula C8H8N2 . It is also known by its IUPAC name, 2-Methylamino-benzonitrile . The compound has a molecular weight of 132.16 g/mol .


Synthesis Analysis

The synthesis of benzonitrile derivatives, such as “2-(Methylamino)benzonitrile”, has been a subject of research. One approach involves the use of transition metal-catalyzed reactions and reductive cyclization reactions . Another method involves the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for “2-(Methylamino)benzonitrile” is 1S/C8H8N2/c1-10-8-5-3-2-4-7(8)6-9/h2-5,10H,1H3 . The compound’s canonical SMILES representation is CNC1=CC=CC=C1C#N .

Scientific Research Applications

Synthesis and Chemical Reactions

  • One-Pot Synthesis of Quinolinecarboxylates : 2-(Methylamino)benzonitrile undergoes a sequential process involving conjugate addition and enolate–nitrile coupling to synthesize 4-amino-1,2-dihydro-3-quinolinecarboxylates (Kobayashi et al., 1997).
  • Inhibition of Benzonitrile Cyclotrimerization : The compound demonstrates the ability to inhibit cyclotrimerization of benzonitrile to triazine, shedding light on cyclotrimerization mechanisms (Davies et al., 1997).
  • Palladium-Catalysed Cyclisation : 2-(Methylamino)benzonitrile is involved in palladium-catalyzed reactions leading to varied γ-carbolines, showcasing its versatility in organic synthesis (Yang et al., 1994).

Catalysis and Environmental Applications

  • Catalytic Conversion of Esters : This compound plays a role in catalytic reactions transforming methyl benzoate and NH3 into benzonitrile and amides, offering insights into the catalytic potential of Montmorillonite clay (Wali et al., 1998).
  • Biodegradation of Aromatic Nitriles : Studies show the potential of Fusarium solani in degrading benzonitrile, with implications for environmental bioremediation (Harper, 1977).

Advanced Material Synthesis

  • Rhodium-Catalyzed Cyanation : Rhodium-catalysis involving 2-(alkylamino)benzonitriles is used for aryl C-H bond cyanation, pivotal in organic and materials chemistry (Dong et al., 2015).
  • Polyamide Degradation Studies : Research on the thermal stability and degradation of polyamides highlights the role of benzamides and benzonitrile, useful in understanding polymer behavior (Broadbelt et al., 1994).

Photophysical Properties

  • Studies on Fluorescence and Internal Conversion : Investigations into the fluorescence and internal conversion properties of derivatives like 4-(methylamino)benzonitrile contribute to the understanding of photophysical processes in organic molecules (Zachariasse et al., 2003).

Biochemistry and Microbial Metabolism

  • Microbial Metabolism of Nitriles : The enzymatic cleavage of benzonitrile by Nocardia species is studied for insights into microbial metabolism and environmental detoxification (Harper, 1977).

properties

IUPAC Name

2-(methylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-10-8-5-3-2-4-7(8)6-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIBMGQAICRHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303472
Record name 2-(Methylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)benzonitrile

CAS RN

17583-40-3
Record name 17583-40-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158449
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Methylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Fluorobenzonitrile (10.0 g, 82.8 mmol) was dissolved in acetonitrile (100 ml), and 40% aqueous methylamine solution (200 ml) was added thereto, followed by stirring at 60° C. overnight. 40% aqueous methylamine solution (100 ml) was further added thereto, followed by stirring at 60° C. for 9 hours. The reaction mixture was concentrated under reduced pressure, then water was added to the resulting residue, the mixture was extracted with chloroform. After the organic layer was dried (over anhydrous magnesium sulfate), the drying agent was filtered off, and the organic layer was concentrated under reduced pressure. The resulting oily substances were purified by silica gel column chromatography (the substances were eluted with an increasing concentration of chloroform from chloroform/hexane=1/2 to chloroform/hexane=1/1) to give the title compound (5.38 g, 49%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
49%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

N-(2-Cyanophenyl)-2,2,2-trifluoro-N-methylacetamide (3 g, 0.01 mol) was dissolved in a sodium bicarbonate/water/ethanol mixture, refluxed for 5 h and evaporated. Water was added and the mixture extracted with ethyl acetate, dried over sodium sulphate and evaporated to give the product (2.5 g). MS (+EI) 132 (M+), 1H NMR (CDCl3) 7.45 (2H, t), 6.69 (1H, d), 6.62 (1H, t), 6.19 (1H, s), 2.76 (3H, d).
Quantity
3 g
Type
reactant
Reaction Step One
Name
sodium bicarbonate water ethanol
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0 (± 1) mol
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the synthetic applications of 2-(methylamino)benzonitrile in organic chemistry?

A1: 2-(Methylamino)benzonitrile serves as a versatile starting material for synthesizing various heterocyclic compounds. For instance, it can be transformed into 4-amino-1,2-dihydro-3-quinolinecarboxylates. This transformation involves a one-pot reaction sequence where 2-(methylamino)benzonitrile reacts with magnesium bis(diisopropylamide) followed by α,β-unsaturated carboxylic acid esters. [] This method provides a convenient route to access a range of substituted 4-amino-1,2-dihydro-3-quinolinecarboxylates, which are important scaffolds in medicinal chemistry.

Q2: How does the reaction mechanism of 2-(methylamino)benzonitrile with magnesium bis(diisopropylamide) and α,β-unsaturated carboxylic acid esters proceed?

A2: The reaction proceeds through a sequential conjugate addition and enolate-nitrile coupling mechanism. [] Initially, magnesium bis(diisopropylamide) deprotonates the methylamino group of 2-(methylamino)benzonitrile, generating a nucleophilic anion. This anion undergoes conjugate addition to the α,β-unsaturated carboxylic acid ester, forming an enolate intermediate. Subsequently, the enolate attacks the nitrile group intramolecularly, leading to cyclization and formation of the 4-amino-1,2-dihydro-3-quinolinecarboxylate product.

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